molecular formula C19H23FN2O B10813887 1-(3-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine

1-(3-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine

Katalognummer B10813887
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: RSTHLMJAZGFWLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-312971-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-312971-A involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available compounds.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is formed. Common solvents used in these reactions include dichloromethane and methanol.

    Catalysts and Reagents: Catalysts such as hydroxypropyl methylcellulose and pluronic F-127 are used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of WAY-312971-A is scaled up using similar reaction conditions but with larger quantities of reactants and more robust equipment. The use of supercritical fluid crystallization equipment ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

WAY-312971-A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: The opposite of oxidation, where hydrogen is added or oxygen is removed.

    Substitution: A reaction where one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogens or other nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

WAY-312971-A has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of WAY-312971-A involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. These interactions can modulate cellular pathways and influence physiological processes .

Eigenschaften

Molekularformel

C19H23FN2O

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-[(3-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H23FN2O/c1-23-19-7-5-16(6-8-19)14-21-9-11-22(12-10-21)15-17-3-2-4-18(20)13-17/h2-8,13H,9-12,14-15H2,1H3

InChI-Schlüssel

RSTHLMJAZGFWLM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.